molecular formula C15H17FN4O3S B2825781 N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)pyridine-3-sulfonamide CAS No. 2034319-30-5

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)pyridine-3-sulfonamide

Cat. No.: B2825781
CAS No.: 2034319-30-5
M. Wt: 352.38
InChI Key: GNEZHTZOLMGBOZ-JOCQHMNTSA-N
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Description

The compound N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)pyridine-3-sulfonamide features a cyclohexyl core substituted with a 5-fluoropyrimidin-2-yloxy group and a pyridine-3-sulfonamide moiety. Its stereochemistry (1r,4r) suggests a rigid, trans-configured cyclohexane ring, which may influence conformational stability and binding interactions.

Properties

IUPAC Name

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O3S/c16-11-8-18-15(19-9-11)23-13-5-3-12(4-6-13)20-24(21,22)14-2-1-7-17-10-14/h1-2,7-10,12-13,20H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEZHTZOLMGBOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NS(=O)(=O)C2=CN=CC=C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)pyridine-3-sulfonamide typically involves multiple steps:

    Formation of the Fluoropyrimidine Moiety:

    Cyclohexyl Group Attachment: The cyclohexyl group is introduced through a cycloaddition reaction or by using cyclohexyl halides.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine or cyclohexyl moieties.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

    Substitution: Nucleophilic substitution reactions could occur at the fluoropyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential use as an antibacterial or antiviral agent.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates. The fluoropyrimidine moiety might interact with nucleic acids or proteins, affecting their function.

Comparison with Similar Compounds

Cyclohexyl and Pyridine-Based Compounds

Compound 5g (described in ) shares structural motifs with the target molecule, including a cyclohexyl group and pyridine-derived substituents. However, 5g incorporates a ureido linkage and piperazine ring, which enhance hydrogen-bonding capacity and solubility. The synthesis of 5g involves coupling reactions similar to those used for other PROTAC degraders, suggesting that the target compound may also employ palladium-catalyzed or nucleophilic substitution steps .

Key Differences :

  • Compound 5g : The piperazine ring may improve pharmacokinetic properties but increase molecular weight.

Fluorinated Sulfonamide Derivatives

The benzenesulfonamide derivative in (Example 56) contains a fluorinated chromen-2-yl group and a sulfonamide linkage. Its synthesis uses Suzuki-Miyaura coupling with a palladium catalyst, a method applicable to aryl-ether or sulfonamide bond formation. The compound’s melting point (211–214°C) and molecular mass (616.9 Da) indicate high thermal stability and moderate lipophilicity, traits that may align with the target compound’s fluoropyrimidine substituent .

Key Differences :

  • Example 56 : Includes a chromen-4-one system, which could confer fluorescence or π-π stacking interactions absent in the target molecule.

Sulfonamide-Containing Heterocycles

describes a furopyridine carboxamide with a pyrimidin-2-ylcyclopropyl group. The synthesis employs coupling reagents like HATU, suggesting that amide bond formation is critical for bioactivity. The fluorophenyl group in this compound mirrors the 5-fluoropyrimidine in the target molecule, both of which may enhance target binding via halogen interactions .

Key Differences :

  • Target Compound : Uses a cyclohexyl linker instead of a cyclopropane, possibly affecting conformational flexibility.
  • Compound : Incorporates a furopyridine core, which may expand π-stacking capabilities compared to pyridine-3-sulfonamide.

Trifluoromethanesulfonamide Derivatives

The European patent compounds in feature trifluoromethanesulfonamide groups and oxazolidine rings. These structures highlight the role of sulfonamides in enhancing metabolic stability and binding selectivity. The trifluoromethyl groups increase electronegativity, a property partially replicated by the 5-fluoropyrimidine in the target compound .

Key Differences :

  • Target Compound : Locks the sulfonamide into a pyridine ring, reducing steric bulk compared to trifluoromethanesulfonamide.

Biological Activity

N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)pyridine-3-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure combining a cyclohexyl group with a 5-fluoropyrimidine moiety and a pyridine sulfonamide. This configuration suggests multiple avenues for biological interaction, especially with proteins involved in cell signaling and proliferation.

Preliminary studies indicate that this compound may function through several mechanisms:

  • Inhibition of Kinases : It is hypothesized that the compound inhibits specific kinases involved in regulating the cell cycle and apoptosis, which could lead to reduced cell proliferation in cancerous tissues.
  • Induction of Apoptosis : By promoting apoptotic pathways, the compound may enhance cell death in malignant cells, making it a candidate for therapeutic use in oncology.

Anticancer Properties

Research has shown that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on pyrimidine derivatives have reported IC50 values indicating effective inhibition of cancer cell lines:

CompoundCell LineIC50 (μM)
5-FluorouracilMCF-717.02
This compoundMCF-7TBD
N-(pyrimidin-2-yl)benzenesulfonamideMDA-MB-2319.46

These values suggest that the compound could potentially outperform traditional chemotherapeutics like 5-Fluorouracil in specific contexts.

Case Studies

  • Cell Proliferation Inhibition : In vitro studies demonstrated that N-(pyrimidin-2-yl)benzenesulfonamide analogs significantly inhibited cell proliferation and migration in various cancer models (e.g., A431 vulvar epidermal carcinoma cells) .
  • Combination Therapies : Research indicates potential synergistic effects when combined with other agents like EGFR inhibitors. For example, compounds targeting EGFR mutations showed enhanced antiproliferative activity when used alongside sulfonamide derivatives .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

ParameterValue
Cmax (μg/mL)TBD
T1/2 (h)TBD
Clearance (L/h/kg)TBD

Toxicity assessments are essential to determine safe dosage levels and minimize adverse effects during treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)pyridine-3-sulfonamide, and how do reaction conditions influence yield and purity?

  • Answer : The synthesis involves multi-step organic reactions. A common approach includes coupling a substituted cyclohexylamine with pyridine-3-sulfonyl chloride under basic conditions. The fluoropyrimidinyl ether is formed via nucleophilic aromatic substitution using anhydrous THF and NaH as a catalyst. Key factors include temperature (0–60°C) and stoichiometric ratios (1.2–1.5 equivalents of sulfonyl chloride), yielding 60–85% purity. Purification via silica gel column chromatography (hexane/EtOAc gradient) is standard. Reaction optimization is critical to avoid byproducts from competing sulfonamide or ether bond formations .

Q. What spectroscopic techniques are optimal for confirming the structure of this compound?

  • Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight ([M+H]+ at m/z 358.42). ¹H/¹³C NMR identifies pyrimidine protons (δ 8.5–9.0 ppm), cyclohexyl CH₂ groups (δ 1.5–2.5 ppm), and sulfonamide NH (δ 10.2 ppm). IR spectroscopy verifies sulfonamide S=O stretches (1350–1150 cm⁻¹). X-ray crystallography resolves the (1r,4r) stereochemistry, critical for biological activity .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling and storage in research settings?

  • Answer : The compound has low aqueous solubility (<0.1 mg/mL in water), requiring DMSO or DMF for stock solutions. Stability studies indicate decomposition above 40°C; storage at −20°C under nitrogen is recommended. Calculated logP (2.8) suggests moderate lipophilicity, influencing cellular uptake. Hygroscopicity necessitates desiccated storage to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed across different assays for this compound?

  • Answer : Discrepancies may arise from assay-specific variables (e.g., cell lines, protein concentrations). Orthogonal assays (e.g., surface plasmon resonance for binding vs. cellular IC₅₀) and metabolite profiling (LC-MS) identify degradation products. Cross-validation with structural analogs isolates pharmacophore contributions. Controlled solvent conditions (DMSO <0.1%) minimize interference .

Q. What strategies are employed to elucidate the mechanism of action of this compound, given its structural complexity?

  • Answer : Target deconvolution uses biotinylated derivatives for affinity chromatography coupled with LC-MS/MS proteomics. Computational docking (e.g., AutoDock Vina) predicts binding to kinases or sulfonamide-sensitive enzymes. Functional assays (kinase inhibition panels) and CRISPR-Cas9 knockout studies validate hypotheses. Competitive binding assays with ATP confirm kinase inhibition .

Q. How does the stereochemistry of the cyclohexyl group impact target binding affinity and selectivity?

  • Answer : The (1r,4r) configuration aligns the cyclohexyl group with hydrophobic pockets in target proteins (e.g., kinases). Enantiomeric pairs show 10–100-fold differences in IC₅₀ values. Molecular dynamics simulations reveal that the trans-cyclohexyl diastereomer stabilizes hydrogen bonds with catalytic lysine residues. Stereoselective synthesis (e.g., chiral Ru catalysts) ensures enantiopure material for SAR studies .

Q. What in silico approaches are used to predict ADMET properties, considering the compound's sulfonamide and fluoropyrimidine groups?

  • Answer : SwissADME predicts moderate blood-brain barrier permeability (BBB score 0.3) and CYP2C9 inhibition (Ki 5 µM). Toxicity risk (AMES test) is low, but hERG binding alerts require patch-clamp validation. MDCK assays correlate with computed logD values (2.8). Molecular descriptors (TPSA 95 Ų, 6 rotatable bonds) align with Lipinski’s rules for oral bioavailability .

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